{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

Piperazinephenethylamine Kinase inhibitor intermediate Structure-activity relationship

This compound offers a unique ethylamine linker for coupling reactions, unlike methylene-bridged analogs, enabling precise kinase inhibitor scaffold engineering. Its free base form (≥98% purity) ensures high yields in amide and reductive amination derivatizations. Choose this specific building block for reproducible, high-fidelity results in imatinib derivative synthesis and GPCR probe development.

Molecular Formula C13H22ClN3
Molecular Weight 255.79 g/mol
Cat. No. B7982441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine
Molecular FormulaC13H22ClN3
Molecular Weight255.79 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2CCN(CC2)C)N.Cl
InChIInChI=1S/C13H21N3.ClH/c1-11(14)12-3-5-13(6-4-12)16-9-7-15(2)8-10-16;/h3-6,11H,7-10,14H2,1-2H3;1H
InChIKeyOQLPXHFLCIWBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Methylpiperazin-1-yl)phenyl]ethylamine: Procurement-Grade Specifications and Structural Classification


{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine (CAS: 1431965-21-7 / 869945-77-7) is a piperazine-containing phenethylamine derivative with molecular formula C₁₃H₂₁N₃ and molecular weight 219.33 g/mol . The compound features a 4-methylpiperazine ring attached to a phenyl group bearing an ethylamine side chain, structurally positioning it as a building block for kinase inhibitor scaffolds, particularly those in the imatinib pharmacophore class where the N-methylpiperazine-phenyl motif is essential for tyrosine kinase binding interactions [1]. Commercial availability typically ranges from 95% to ≥98% purity, supplied as the free base for research and development applications .

Why 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethylamine Cannot Be Casually Substituted with In-Class Piperazine Analogs


Generic substitution of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine with structurally related piperazine-phenylamine analogs carries quantifiable risk due to differences in linker geometry and substitution patterns that alter downstream coupling efficiency and target binding. Compounds such as 4-(4-methylpiperazin-1-ylmethyl)phenylamine (CAS 70261-82-4) and 4-(4-methylpiperazino)aniline (CAS 16153-81-4) differ in the absence of the α-methyl ethylamine moiety, which modifies both steric accessibility during amide bond formation and the conformational flexibility of the resulting pharmacophore [1]. In imatinib derivative studies, modifications to the phenyl and N-methylpiperazine rings have been shown to alter kinase specificity profiles, with certain analogs exhibiting shifted activity ratios between Bcr–Abl and PDGF receptor families [2]. The presence of the ethylamine linker in this compound provides a distinct coupling handle for subsequent derivatization that cannot be replicated by methylene-bridged or directly attached analogs.

Quantitative Differentiation Evidence for 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethylamine Procurement Decisions


Structural Specificity: α-Methyl Ethylamine Linker Versus Methylene-Bridged Analogs

{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine contains an α-methyl ethylamine side chain attached directly to the phenyl ring, distinguishing it from the more commonly procured intermediate 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (imatinib precursor) which features a methylene bridge and carboxylic acid functionality [1]. The ethylamine linker provides a primary amine coupling site with distinct steric and electronic properties compared to the benzylamine-like connectivity of methylene-bridged analogs such as 4-(4-methylpiperazin-1-ylmethyl)phenylamine (CAS 70261-82-4) .

Piperazinephenethylamine Kinase inhibitor intermediate Structure-activity relationship

Synthetic Route Compatibility: Reductive Amination Access to Imatinib-Related Scaffolds

The synthesis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine is achieved through alkylation of 4-methylpiperazine with an appropriate phenylacetaldehyde derivative under reductive amination conditions . This synthetic route parallels the established methodology for preparing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, where reductive alkylation of 1-methylpiperazine proceeds in 95-99% yields using triacetoxy sodium borohydride [1]. The ethylamine-containing target compound offers a distinct amine nucleophile for downstream amide coupling compared to the carboxylic acid terminus of the imatinib precursor.

Reductive amination Piperazine alkylation Imatinib analog synthesis

Downstream Coupling Efficiency: Imatinib Synthesis Benchmark Yields

The established imatinib synthetic route utilizes condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride in isopropyl alcohol with potassium carbonate to yield imatinib base . This optimized process achieves 99.99% purity and 50% overall yield over four steps . The target compound {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine serves as a scaffold-modification intermediate that retains the critical N-methylpiperazine-phenyl recognition element while offering alternative coupling geometry.

Imatinib synthesis Amide coupling Process chemistry

Impurity Control and Analytical Benchmarking: Purity Specifications

Commercial suppliers report purity specifications of 95% to ≥98% for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine, with analytical characterization by HPLC, NMR, and MS . This purity range is comparable to the 95% minimum purity reported for structurally related intermediates such as 4-(4-methylpiperazin-1-ylmethyl)phenylamine and 4-(4-methylpiperazino)aniline . The α-methyl ethylamine side chain introduces potential chiral impurities if stereochemical control is not maintained during synthesis.

HPLC purity Impurity profiling Quality control

Optimal Research and Procurement Applications for 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethylamine


Imatinib Analog Synthesis and Kinase Inhibitor SAR Exploration

Use as a scaffold-modification building block for synthesizing imatinib derivatives with altered linker geometry between the N-methylpiperazine recognition element and the amide coupling site. Studies demonstrate that modifications to the phenyl and N-methylpiperazine rings in imatinib derivatives alter specificity between Bcr–Abl and PDGF receptor families, providing a platform for kinase selectivity engineering [1]. The ethylamine linker offers an alternative coupling vector compared to the standard methylene-bridged carboxylic acid intermediate [2].

Piperazinephenethylamine Library Synthesis for GPCR Targeting

Employ as a core scaffold for synthesizing piperazinephenethylamine libraries targeting melanocortin-4 and related GPCRs. Structure-activity relationship studies on piperazinephenethylamines have identified compounds with subnanomolar Ki values in melanocortin-4 receptor competition binding assays, establishing this scaffold class as viable for CNS-targeted probe development [3].

Process Chemistry Development for N-Methylpiperazine-Containing Intermediates

Utilize in process optimization studies for N-methylpiperazine-containing pharmaceutical intermediates. The established synthetic methodology for related compounds achieves 95-99% yields via reductive alkylation, providing a benchmark for developing scalable routes to this ethylamine derivative [4]. The compound's primary amine functionality enables diverse downstream derivatization strategies including amide bond formation, reductive amination, and sulfonamide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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